Hdmc

Peptide synthesis Sterically hindered coupling Aib peptides

Classical uronium reagents deliver only 83% coupling at sterically hindered Aib-Aib junctions, propagating deletion sequences and inflating resin costs in challenging SPPS. HDMC, a morpholino-substituted immonium salt, directly resolves this bottleneck. • 99% vs 83% Aib-Aib coupling yield (vs HATU) for higher crude purity • In situ COMU generation with OxymaPure circumvents COMU's DMF instability (~86% degradation in 24 h) • Requires only 1 equiv base, suppressing base-catalyzed epimerization • Enhanced DMF solubility enables high-concentration segment condensations

Molecular Formula C13H17ClF6N5O2P
Molecular Weight 455.73
CAS No. 1082951-62-9
Cat. No. B613095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdmc
CAS1082951-62-9
SynonymsHDMC; 6-HDMCB; HE294183; 1082951-62-9; N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminiumhexafluorophosphate
Molecular FormulaC13H17ClF6N5O2P
Molecular Weight455.73
Structural Identifiers
SMILESC[N+](=C(N1CCOCC1)N2C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C13H17ClN5O2.F6P/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-7(2,3,4,5)6/h3-4,9H,5-8H2,1-2H3;/q+1;-1
InChIKeyMGRTWUAUKJMOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDMC: Morpholino-Based Coupling Reagent


HDMC (6-HDMCB; CAS 1082951-62-9) is a morpholino-substituted immonium-type peptide coupling reagent belonging to the benzotriazole-derived uronium/aminium salt family [1]. Its defining structural feature—a dimethylmorpholino carbocation skeleton coupled to a 6-chloro-HOBt leaving group—confers enhanced solubility, accelerated coupling kinetics, and reduced racemization relative to classical tetramethyl-uronium reagents [1]. HDMC is patented (US 8,524,898) and commercially distributed by Luxembourg Bio Technologies as a high-purity (≥98%) white powder for use in both manual and automated solid-phase peptide synthesis (SPPS) .

HDMC vs. HATU, HBTU, HCTU


Although HDMC shares the benzotriazole-based leaving group with widely used reagents such as HATU and HCTU, its dimethylmorpholino carbocation skeleton fundamentally alters reactivity, solubility, racemization propensity, and base requirements [1]. In sterically demanding couplings—precisely where classical reagents underperform—HDMC delivers substantially higher conversion [1]. Furthermore, HDMC serves as a shelf-stable precursor that, when combined with OxymaPure, generates COMU in situ, circumventing COMU's documented hydrolytic instability in DMF (only ~14% remaining after 24 h) [2]. Substituting HDMC with an alternative immonium reagent without quantitative justification risks compromised coupling yields and increased epimerization in challenging sequences.

HDMC Comparative Performance Evidence


Aib-Aib Hindered Coupling Performance

In a direct head-to-head comparison using the demanding Aib-Aib junction during solid-phase assembly of H-Tyr-Aib-Aib-Phe-Leu-NH₂, HDMC (reported as 6-HDMCB, 7c) achieved a 99% coupling yield, compared to 83% for HATU and only 47% for HBTU under identical conditions [1]. The coupling step used 3 equiv of Fmoc-Aib-OH with 6 equiv of DIEA over a 1 h reaction time on Rink Amide-AM resin; yields were quantified by reverse-phase HPLC integration of the pentapeptide versus tetrapeptide after cleavage [1].

Peptide synthesis Sterically hindered coupling Aib peptides

Fast SPPS Compatibility

In a systematic evaluation of eight activators for fast conventional Fmoc SPPS across multiple peptide sequences, HDMC was among the reagents (along with PyClock, COMU, HCTU, and HATU) that worked well at short reaction times of 2 × 1 min [1]. In contrast, PyOxim and TFFH required longer reaction times to achieve comparable performance, and PyBOP performed poorly at short reaction times for more difficult sequences [1].

Fast SPPS Fmoc solid-phase peptide synthesis Reaction time comparison

In Situ COMU Generation for Stability

COMU—the oxime-based uronium reagent recognized for superior coupling efficiency and a favorable safety profile—suffers from hydrolytic instability in DMF, with only approximately 14% remaining intact after 24 h at room temperature in open vials [1]. HDMC, when combined with OxymaPure, generates COMU in situ directly in the reaction vessel, thereby achieving COMU-equivalent coupling efficiency without the reagent degradation penalty during extended automated syntheses . The HDMC/OxymaPure combination has been identified as the optimal coupling reagent system for automated peptide synthesizers .

Automated peptide synthesis COMU stability In situ reagent generation

Low Racemization vs. HATU

HDMC is described as a morpholino analog of HCTU that is more reactive than HATU, yet exhibits lower levels of racemization during couplings [1]. This paradoxical combination—higher reactivity with better chiral preservation—is attributed to the proton-acceptor oxygen in the morpholino carbocation skeleton, which stabilizes the active ester intermediate and suppresses enolization-mediated epimerization [2]. The El-Faham and Albericio (2007) study explicitly notes that HDMC (6-HDMCB) enhances coupling yields and decreases racemization, allowing the use of only 1 equiv of base [2].

Racemization suppression Chiral integrity Peptide coupling

Enhanced DMF Solubility

The dimethylmorpholino carbocation skeleton in HDMC and related morpholino-immonium reagents provides enhanced solubility compared to classical tetramethyl-uronium reagents [1]. In the COMU paper, the morpholino-bearing reagent demonstrated approximately 4-fold higher concentrated solution capability than HBTU and HATU in DMF, with implications for coupling efficiency at high concentrations [1]. Although this specific solubility quantification was performed on COMU, the identical dimethylmorpholino urea core in HDMC confers the same solubility advantage relative to benzotriazole-based reagents [2].

Solubility DMF Solution-phase peptide synthesis

Reduced Base Equivalents

A distinctive operational advantage of HDMC and its morpholino-immonium family is the ability to perform efficient couplings with only 1 equiv of tertiary amine base, compared to the 2 or more equivalents typically required by HATU, HBTU, and HCTU [1]. This stoichiometric base reduction is a direct consequence of the intramolecular proton-acceptor oxygen in the morpholine ring, which participates in the activation mechanism and reduces the need for exogenous base [1].

Base economy Green chemistry Peptide coupling optimization

HDMC Application Scenarios


Hindered Peptide Synthesis (Aib-Rich)

HDMC is the reagent of choice for sequences incorporating multiple α-aminoisobutyric acid (Aib) residues or other sterically congested junctions. The 99% coupling yield demonstrated for the Aib-Aib junction—compared to 83% for HATU—directly translates to higher crude peptide purity, reduced need for repeated couplings, and lower resin consumption [1]. This is critical for the synthesis of peptaibols, stapled peptides, and hydrophobic transmembrane peptide mimics where incomplete couplings propagate deletion sequences.

Multi-Day Automated SPPS

For automated synthesizers running protocols over multiple days, pre-dissolved COMU degrades significantly in DMF (~86% loss over 24 h), necessitating fresh reagent preparation and increasing operator intervention [1]. Procuring HDMC together with OxymaPure allows in situ COMU generation at the point of coupling, maintaining consistent coupling efficiency throughout the entire synthesis without reagent changeouts [2]. This is particularly valuable for the synthesis of long peptides (≥40 residues) and peptide library production.

Epimerization-Sensitive API Synthesis

For pharmaceutical peptide active pharmaceutical ingredients (APIs) where control of individual epimers is a regulatory requirement, HDMC offers a documented combination of high reactivity and low racemization that exceeds HATU's performance envelope [1][2]. The reduced base requirement (1 equiv) further minimizes base-catalyzed epimerization pathways, making HDMC an evidence-supported selection for GMP peptide manufacturing where diastereomeric purity specifications must be met.

High-Concentration Fragment Condensation

The enhanced DMF solubility conferred by the morpholino scaffold enables higher-concentration fragment couplings that are impractical with HBTU or HATU due to solubility limitations [1]. For convergent peptide synthesis strategies requiring segment condensation at preparative scale, HDMC's solubility advantage directly increases throughput and simplifies aqueous workup by facilitating byproduct removal [1].

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